5-Éthyl-2-méthoxybenzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

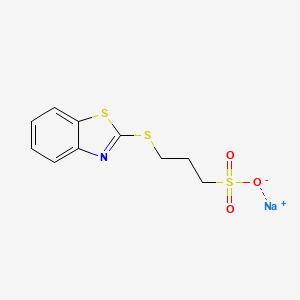

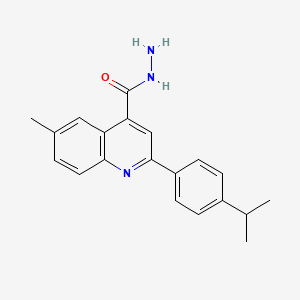

5-Ethyl-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Ethyl-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Utilisation dans l'alimentation et les cosmétiques

Les méthoxybenzaldéhydes, dont le 5-Éthyl-2-méthoxybenzaldéhyde, sont reconnus pour leur parfum rafraîchissant. Ils sont souvent utilisés comme arômes dans l'alimentation et les cosmétiques .

Propriétés médicinales

Les méthoxybenzaldéhydes présentent des propriétés médicinales significatives. Ils ont été rapportés pour présenter des activités anti-acétylcholinestérasique, antityrosinase et antileucémique .

Rôle dans l'industrie pharmaceutique

En raison de leurs propriétés médicinales, les méthoxybenzaldéhydes présentent certaines perspectives dans l'industrie pharmaceutique .

Biosynthèse dans les plantes

Les méthoxybenzaldéhydes constituent l'un des groupes importants de dérivés benzoïques présents dans les plantes. Leur biosynthèse a fait l'objet de recherches .

Utilisation en synthèse organique

Les méthoxybenzaldéhydes sont des blocs de construction privilégiés en synthèse organique. Ils sont très réactifs avec une variété de réactifs, ce qui les rend précieux pour la synthèse de petites molécules fortement fonctionnalisées .

Utilisation dans le radiomarquage

La forte réactivité des méthoxybenzaldéhydes facilite également la synthèse efficace d'aldéhydes radiomarqués .

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Mécanisme D'action

Target of Action

The primary targets of 5-Ethyl-2-methoxybenzaldehyde are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

5-Ethyl-2-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems. This disruption is achieved through the compound’s redox-active properties . The compound serves as a potent redox cycler, inhibiting microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, a major biosynthetic process in plants that responds to stress . It disrupts the metabolic flux through this pathway, particularly affecting the p-coumaryl, coniferyl, and sinapyl alcohol branches .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound destabilizes the redox balance within the cell, leading to cell death . This makes 5-Ethyl-2-methoxybenzaldehyde a potent antifungal agent.

Action Environment

The action, efficacy, and stability of 5-Ethyl-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of certain fungal mutants to this compound and/or increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents . This suggests that the compound’s action can be enhanced in certain environments.

Analyse Biochimique

Biochemical Properties

5-Ethyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase . These interactions are crucial for maintaining cellular redox homeostasis. The compound acts as a redox-active agent, capable of disrupting cellular antioxidation systems, which can lead to the inhibition of microbial growth .

Cellular Effects

The effects of 5-Ethyl-2-methoxybenzaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to disrupt redox homeostasis can lead to oxidative stress, which in turn affects various cellular functions. For instance, in fungal cells, 5-Ethyl-2-methoxybenzaldehyde targets cellular antioxidation components, leading to the inhibition of fungal growth .

Molecular Mechanism

At the molecular level, 5-Ethyl-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can form reversible adducts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s redox activity allows it to participate in electron transfer reactions, which can alter the redox state of cellular components and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over time, 5-Ethyl-2-methoxybenzaldehyde may undergo oxidation, leading to the formation of various degradation products. These changes can affect its long-term impact on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Ethyl-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

5-Ethyl-2-methoxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can be metabolized to form various intermediates, which may further participate in metabolic reactions. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 5-Ethyl-2-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 5-Ethyl-2-methoxybenzaldehyde are crucial for its biological activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 5-Ethyl-2-methoxybenzaldehyde is determined by various targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance .

Propriétés

IUPAC Name |

5-ethyl-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVAAACXONVFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439176 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85944-02-1 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)